molecular formula C14H23N3O2 B11043684 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(tert-butyl)acetamide

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(tert-butyl)acetamide

Cat. No.: B11043684
M. Wt: 265.35 g/mol
InChI Key: FOFQPSRPKZPNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE is a synthetic compound with a complex structure that includes a piperazine ring, a butynoyl group, and a tert-butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The butynoyl group is introduced through an acylation reaction, and the tert-butylacetamide moiety is added via amidation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butynoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial activity.

Uniqueness

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE is unique due to its specific structural features, such as the butynoyl group and tert-butylacetamide moiety

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-2-(4-but-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H23N3O2/c1-5-6-13(19)17-9-7-16(8-10-17)11-12(18)15-14(2,3)4/h7-11H2,1-4H3,(H,15,18)

InChI Key

FOFQPSRPKZPNNM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.